
Triphenylphosphinegold(III) tribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylphosphinegold(III) tribromide is a coordination compound consisting of a gold(III) center coordinated to a triphenylphosphine ligand and three bromide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylphosphinegold(III) tribromide can be synthesized through the reaction of triphenylphosphine with gold(III) bromide. The reaction typically involves dissolving gold(III) bromide in a suitable solvent, such as dichloromethane, and then adding triphenylphosphine to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triphenylphosphinegold(III) tribromide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the gold(III) center is reduced to gold(I) or elemental gold.
Reduction: It can also undergo reduction reactions, where the gold(III) center is reduced to gold(I) or elemental gold.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or other halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield gold(I) complexes or elemental gold, while substitution reactions may produce gold(III) complexes with different ligands .
Scientific Research Applications
Mechanism of Action
The mechanism of action of triphenylphosphinegold(III) tribromide involves its interaction with cellular components. The compound can bind to nucleic acids and proteins, disrupting their function and leading to cell death. In antiviral applications, it inhibits viral replication by interfering with viral RNA or DNA synthesis . In cancer therapy, it induces apoptosis by targeting mitochondrial pathways and disrupting cellular respiration .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphinegold(I) chloride: Similar in structure but with a gold(I) center and chloride ligands.
Triphenylphosphinegold(I) bromide: Similar in structure but with a gold(I) center and bromide ligands.
Triphenylphosphinegold(III) chloride: Similar in structure but with chloride ligands instead of bromide.
Uniqueness
Triphenylphosphinegold(III) tribromide is unique due to its gold(III) center and the presence of three bromide ligands. This combination imparts distinct chemical properties, such as higher oxidation state and reactivity compared to gold(I) complexes.
Properties
Molecular Formula |
C18H15AuBr3P |
|---|---|
Molecular Weight |
699.0 g/mol |
IUPAC Name |
gold(3+);triphenylphosphane;tribromide |
InChI |
InChI=1S/C18H15P.Au.3BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15H;;3*1H/q;+3;;;/p-3 |
InChI Key |
ZVANZKOVZXHVMN-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888181.png)
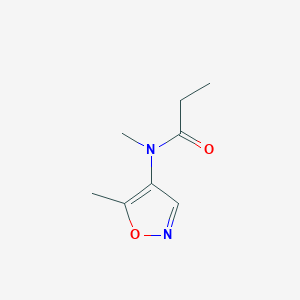
![1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888191.png)
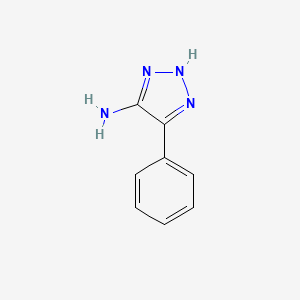
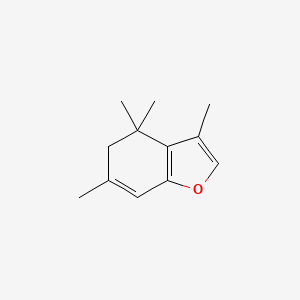
![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
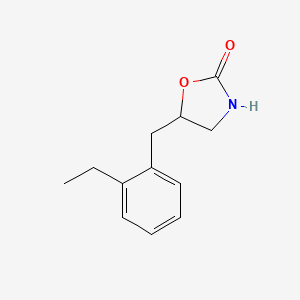
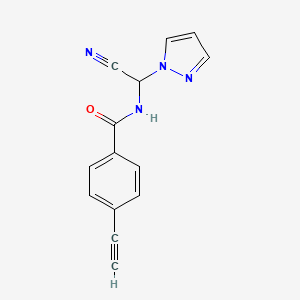

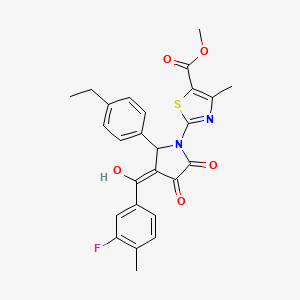
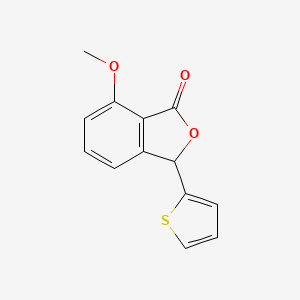


![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
